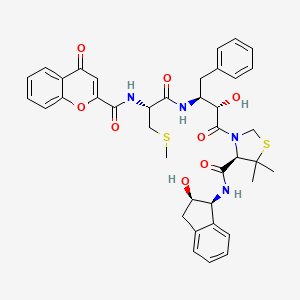

(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-3-(methylthio)-2-(4-oxo-4H-chromene-2-carboxamido)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

Beschreibung

KNI-10062 ist ein niedermolekularer Wirkstoff, der für seine inhibitorische Aktivität gegen Aspartylproteasen Plasmepsine bekannt ist, die für das Überleben von Malariaparasiten entscheidend sind. Diese Verbindung wurde hinsichtlich ihrer potenziellen Verwendung bei der Behandlung von Malaria untersucht, indem sie auf Plasmepsine abzielt und diese hemmt und so den Lebenszyklus des Parasiten stört .

Eigenschaften

Molekularformel |

C39H42N4O8S2 |

|---|---|

Molekulargewicht |

758.9 g/mol |

IUPAC-Name |

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[(4-oxochromene-2-carbonyl)amino]propanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C39H42N4O8S2/c1-39(2)34(37(49)42-32-24-14-8-7-13-23(24)18-29(32)45)43(21-53-39)38(50)33(46)26(17-22-11-5-4-6-12-22)40-35(47)27(20-52-3)41-36(48)31-19-28(44)25-15-9-10-16-30(25)51-31/h4-16,19,26-27,29,32-34,45-46H,17-18,20-21H2,1-3H3,(H,40,47)(H,41,48)(H,42,49)/t26-,27-,29+,32-,33-,34+/m0/s1 |

InChI-Schlüssel |

KMPZTBYBVXRNNV-CJFFKWHBSA-N |

Isomerische SMILES |

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)O)C(=O)N[C@@H]5[C@@H](CC6=CC=CC=C56)O)C |

Kanonische SMILES |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)O)C(=O)NC5C(CC6=CC=CC=C56)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von KNI-10062 beinhaltet die Verwendung von Allophenylnorstatine als Kernstruktur, die an verschiedenen Positionen substituiert wird, um ihre inhibitorische Aktivität zu verbessern. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Allophenylnorstatine wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.

Substitution an bestimmten Positionen: Die Kernstruktur wird dann durch Einführung verschiedener Substituenten an den Positionen R1, R2, R3 und R4 modifiziert.

Endgültige Zusammenstellung: Die modifizierte Kernstruktur wird dann durch zusätzliche chemische Reaktionen und Reinigungsschritte zur endgültigen Verbindung KNI-10062 zusammengesetzt.

Analyse Chemischer Reaktionen

KNI-10062 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren, was zu verschiedenen reduzierten Formen führt.

Substitution: Substitutionsreaktionen werden häufig verwendet, um bestimmte Substituenten an der Kernstruktur einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, aber sie umfassen im Allgemeinen modifizierte Versionen der Kernstruktur mit unterschiedlichen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

KNI-10062 übt seine Wirkung aus, indem es an der aktiven Stelle der Aspartylproteasen Plasmepsine bindet und so deren enzymatische Aktivität hemmt. Die molekularen Ziele von KNI-10062 umfassen Plasmepsin I, Plasmepsin II, Plasmepsin IV und Histo-Aspartatprotease. Durch die Hemmung dieser Enzyme verhindert KNI-10062 den Abbau von Hämoglobin innerhalb des Malariaparasiten, was zu dessen Tod führt.

Wirkmechanismus

KNI-10062 exerts its effects by binding to the active site of aspartyl protease plasmepsins, thereby inhibiting their enzymatic activity. The molecular targets of KNI-10062 include Plasmepsin I, Plasmepsin II, Plasmepsin IV, and Histo-aspartic protease. By inhibiting these enzymes, KNI-10062 prevents the degradation of hemoglobin within the malarial parasite, leading to its death .

Vergleich Mit ähnlichen Verbindungen

KNI-10062 ist unter ähnlichen Verbindungen aufgrund seiner spezifischen inhibitorischen Aktivität gegen Plasmepsine einzigartig. Zu anderen ähnlichen Verbindungen gehören:

KNI-10080: Ähnlich wie KNI-10062, aber mit Modifikationen, die seine Bindungsinteraktionen und Potenz beeinflussen.

KNI-10081: Eine verwandte Verbindung mit unterschiedlichen Strukturmerkmalen und inhibitorischer Aktivität.

KNI-10062 zeichnet sich durch seine optimierte Struktur aus, die ein Gleichgewicht zwischen Potenz und Selektivität für Plasmepsine bietet und es zu einer wertvollen Leitverbindung für die Entwicklung von Antimalariamitteln macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.